Regiochemical Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid vs. 3-Carboxylic Acid Isoxazole Regioisomers
The target compound (CAS 1095824-01-3) is the 5-carboxylic acid regioisomer, with the carboxyl group at position 5 and the Boc-aminomethyl at position 3 of the isoxazole ring. This regiochemistry enables chain extension at the C-terminus (via the 5-COOH) that projects the peptide backbone in a geometry suitable for 3,5-disubstituted isoxazole-linked di- and tripeptidomimetics, as explicitly demonstrated by Chennakrishnareddy et al. [1]. In contrast, the 4-carboxylic acid regioisomer (CAS 1892520-53-4) places the carboxyl at position 4, yielding a different vector angle relative to the aminomethyl group, while the 3-carboxylic acid regioisomer (CAS 138742-19-5) reverses the substitution pattern (COOH at position 3, Boc-aminomethyl at position 5), producing a distinct spatial orientation incompatible with the same peptidomimetic scaffolds [2].
| Evidence Dimension | Regiochemistry and substitution pattern |
|---|---|
| Target Compound Data | COOH at position 5; Boc-NH-CH2 at position 3 (5-carboxylic acid regioisomer) |
| Comparator Or Baseline | 4-carboxylic acid regioisomer (CAS 1892520-53-4): COOH at position 4; 3-carboxylic acid regioisomer (CAS 138742-19-5): COOH at position 3, Boc-NH-CH2 at position 5 |
| Quantified Difference | Distinct connectivity; no direct potency comparison available. Differentiation is based on regiochemical identity determining peptidomimetic backbone geometry. |
| Conditions | Structural comparison based on IUPAC nomenclature and published synthetic utility in isoxazole-linked peptidomimetic preparation. |
Why This Matters
Selecting the incorrect regioisomer results in a fundamentally different peptidomimetic scaffold with altered backbone geometry, rendering downstream structure-activity relationship (SAR) data non-transferable.
- [1] Chennakrishnareddy, G., Vasantha, B., Narendra, N., & Sureshbabu, V. V. (2011). A Facile One-pot Synthesis of Nα-Urethane Protected 3-Amino Alkyl Isoxazole-5-Carboxylic Acids and their Utility for the Preparation of Isoxazole-Linked Peptidomimetics. International Journal of Peptide Research and Therapeutics, 17, 185–191. View Source
- [2] PubChem. (2025). Compound Summaries: CID 57537887 (5-COOH), CID 122163426 (4-COOH, CAS 1892520-53-4), CID 11029135 (3-COOH regioisomer, CAS 138742-19-5). National Library of Medicine. View Source
